molecular formula C10H10O2 B1266427 4-Allyloxybenzaldehyde CAS No. 40663-68-1

4-Allyloxybenzaldehyde

Cat. No.: B1266427
CAS No.: 40663-68-1
M. Wt: 162.18 g/mol
InChI Key: TYNJQOJWNMZQFZ-UHFFFAOYSA-N
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Description

4-Allyloxybenzaldehyde is an organic compound with the molecular formula C10H10O2. It is characterized by the presence of an allyloxy group attached to the benzaldehyde structure. This compound is known for its clear, slightly yellow viscous liquid form and is used primarily as a pharmaceutical intermediate .

Mechanism of Action

Mode of Action

It is known that the compound can undergo chemoselective dithioacetalization in the presence of cobalt (ii) chloride . This suggests that it may interact with its targets through a similar mechanism, but further studies are required to confirm this.

Result of Action

It is known that the compound can be used in the preparation of other compounds, such as 4,6,4′,6′-O-di-4-allyloxybenzylidene-α,α-D-trehalose, 3-allyl-4-hydroxybenzaldehyde, and (±)-4-allyloxymethamphetamine (ALLMA) . .

Action Environment

It is known that the compound is air sensitive , suggesting that exposure to air could potentially affect its stability and efficacy.

Biochemical Analysis

Biochemical Properties

4-(Allyloxy)benzaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with enoyl-acyl-carrier protein reductase from Mycobacterium tuberculosis, demonstrating potential anti-tuberculosis activity . The nature of these interactions often involves the formation of enzyme-substrate complexes, where 4-(Allyloxy)benzaldehyde acts as a substrate or inhibitor, affecting the enzyme’s catalytic activity.

Cellular Effects

4-(Allyloxy)benzaldehyde affects various types of cells and cellular processes. It has been observed to disrupt cellular antioxidation systems in fungi, such as superoxide dismutases and glutathione reductase, leading to inhibited fungal growth . This disruption can influence cell signaling pathways, gene expression, and cellular metabolism, ultimately affecting cell function and viability.

Molecular Mechanism

The molecular mechanism of 4-(Allyloxy)benzaldehyde involves its interaction with specific biomolecules, leading to enzyme inhibition or activation. For example, it can undergo chemoselective dithioacetalization in the presence of cobalt (II) chloride . These interactions can result in changes in gene expression and metabolic pathways, contributing to its biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(Allyloxy)benzaldehyde can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that 4-(Allyloxy)benzaldehyde is sensitive to air and moisture, which can affect its stability and efficacy . Long-term exposure to this compound in in vitro or in vivo studies may lead to changes in cellular responses and metabolic activities.

Dosage Effects in Animal Models

The effects of 4-(Allyloxy)benzaldehyde vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as antimicrobial activity, while higher doses could lead to toxic or adverse effects. For instance, high doses of similar benzaldehyde derivatives have been associated with cytotoxicity and oxidative stress . Understanding the dosage-dependent effects is crucial for its safe and effective use in therapeutic applications.

Metabolic Pathways

4-(Allyloxy)benzaldehyde is involved in various metabolic pathways, interacting with enzymes and cofactors. It can be metabolized through pathways involving hydroxybenzaldehyde synthase and other related enzymes . These interactions can affect metabolic flux and the levels of specific metabolites, influencing the overall metabolic profile of the cells.

Transport and Distribution

Within cells and tissues, 4-(Allyloxy)benzaldehyde is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins, affecting its localization and accumulation. The compound’s solubility and affinity for different cellular compartments play a role in its distribution and biological activity .

Subcellular Localization

The subcellular localization of 4-(Allyloxy)benzaldehyde can influence its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its localization can provide insights into its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Allyloxybenzaldehyde can be synthesized by reacting 4-hydroxybenzaldehyde with allylbromide in the presence of a base . The reaction typically involves the use of a base such as potassium carbonate or sodium hydroxide to facilitate the formation of the allyloxy group. The reaction conditions often include heating the mixture to a specific temperature to ensure the completion of the reaction.

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction is carried out in reactors with controlled temperature and pressure to optimize yield and purity. The product is then purified using techniques such as distillation or crystallization to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions: 4-Allyloxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The allyloxy group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

    Oxidation: 4-(Allyloxy)benzoic acid.

    Reduction: 4-(Allyloxy)benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives.

Scientific Research Applications

4-Allyloxybenzaldehyde has several applications in scientific research:

Comparison with Similar Compounds

    4-Hydroxybenzaldehyde: Lacks the allyloxy group, making it less reactive in certain substitution reactions.

    4-Methoxybenzaldehyde: Contains a methoxy group instead of an allyloxy group, leading to different reactivity and applications.

    4-Nitrobenzaldehyde: Contains a nitro group, which significantly alters its chemical properties and reactivity.

Uniqueness: 4-Allyloxybenzaldehyde is unique due to the presence of the allyloxy group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives. This makes it a valuable intermediate in organic synthesis and pharmaceutical development .

Properties

IUPAC Name

4-prop-2-enoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-2-7-12-10-5-3-9(8-11)4-6-10/h2-6,8H,1,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYNJQOJWNMZQFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70193655
Record name p-(Allyloxy)benzaldehyde
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Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40663-68-1
Record name 4-(Allyloxy)benzaldehyde
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Record name p-(Allyloxy)benzaldehyde
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Record name 4-(Allyloxy)benzaldehyde
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Record name p-(Allyloxy)benzaldehyde
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Record name p-(allyloxy)benzaldehyde
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

4-allyloxybenzaldehyde was prepared by reaction of allyl bromide on 4-hydroxybenzaldehyde in refluxing acetone in the presence of K2CO3. The distilled product was used as a precursor for 4-allyloxystyrene synthesis.
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Synthesis routes and methods III

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A solution of allyl bromide (5.94 mL, 68.78 mmol) in acetone (20 mL) was added, over a period of 20 min, to a mixture of 4-hydroxybenzaldehyde (8.00 g, 65.50 mmol) and K2CO3 (9.96 g, 72.06 mmol) in acetone (100 mL) cooled at 0° C. The mixture was allowed to reach room temperature and stirred for 60 h. After removal of the solvent, the crude residue was dissolved in EtOAc (100 mL) and washed twice with a mixture of water (100 mL) and NaOH (10% aqueous solution, 10 mL). The organic layer was dried over anhydrous Na2SO4 and filtered. After removal of the solvent, 10.00 g of 4-(allyloxy)benzaldehyde were obtained [Rf=0.5 (10% EtOAc/Hexanes), pale brown oil, 94% yield]
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Synthesis routes and methods IV

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A mixture of p-hydroxybenzaldehyde (4.0 g, 33 mmoles), allyl methyl carbonate (16.0 g, 138 mmoles), 5 percent palladium on charcoal (1.3 g, 0.6 mmole palladium) and triphenyl phosphine (0.086 g, 0.32 mmole) is refluxed overnight. After removal of the catalyst and distillation (90° C., 0.6 mm Hg), 4.54 g, 85 percent of substantially pure p-allyloxybenzaldehyde is obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 4-Allyloxybenzaldehyde utilized in polymer synthesis?

A1: this compound serves as a crucial building block in synthesizing polymers with unique properties. For instance, it reacts with α,ω-di-SiH oligosiloxanes through a hydrosilylation reaction, yielding alternating copolymers incorporating trehalose and siloxane units []. These copolymers exhibit desirable characteristics like microphase separation and tunable glass transition temperatures, making them potentially useful in various applications.

Q2: What challenges are associated with incorporating this compound into polymer chains?

A2: While useful, incorporating this compound into polymers presents some challenges. During the synthesis of poly(polysiloxane-block-azomethine) copolymers, side reactions like o-silylation and depropenation can occur alongside the desired imination reaction with diamines []. These side reactions primarily lead to undesired siloxane chain elongation, impacting the final copolymer's properties.

Q3: How does the structure of this compound contribute to its reactivity?

A3: The structure of this compound plays a crucial role in its reactivity. The presence of both an aldehyde group and an allyl group allows it to participate in diverse reactions. For instance, the aldehyde group readily undergoes imination reactions with diamines, forming azomethine linkages []. Simultaneously, the allyl group is susceptible to hydrosilylation, enabling the incorporation of siloxane units into the polymer chain []. This bifunctionality makes this compound a valuable building block for creating copolymers with tailored properties.

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